Chemical structure and properties of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea
Chemical structure and properties of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea
An In-Depth Technical Guide to 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Structure, Properties, and Potential Applications
Introduction
Urea derivatives represent a cornerstone in modern medicinal chemistry, with their versatile structure enabling a wide array of biological activities.[1] The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, serves as a rigid and effective hydrogen bond donor and acceptor. This feature allows for strong and specific interactions with biological targets such as enzymes and receptors.[1] The diversity of substituents that can be incorporated onto the urea scaffold has led to the development of numerous therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[2][3] This guide focuses on the specific, albeit less documented, compound 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea, providing a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a subject for drug discovery research.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea comprises three key moieties: a 2-ethylphenyl group, a central urea linker, and a pyridin-3-ylmethyl group. The 2-ethylphenyl group provides a hydrophobic character, while the pyridine ring introduces a degree of polarity and a basic nitrogen atom, which can be crucial for target engagement and pharmacokinetic properties. The urea core itself is planar due to resonance, which restricts the conformational flexibility of the molecule.[1]
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C15H17N3O | Provides the elemental composition. |
| Molecular Weight | 255.32 g/mol | Influences absorption and distribution; values under 500 are generally preferred for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the compound, affecting its solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea are key for target interactions. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyridine nitrogen can accept hydrogen bonds. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | A measure of the surface area occupied by polar atoms, which correlates with cell permeability. |
Synthesis of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea
The synthesis of unsymmetrical ureas like 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea can be achieved through several established methods.[1][4] A common and efficient approach involves the reaction of an isocyanate with an amine. In this case, 2-ethylphenyl isocyanate would be reacted with 3-(aminomethyl)pyridine.
Detailed Step-by-Step Methodology:
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Preparation of 2-Ethylphenyl Isocyanate:
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Starting Material: 2-Ethylaniline.
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Reagent: Phosgene or a phosgene equivalent such as triphosgene or phenyl chloroformate.[1][5][6] The use of phosgene itself requires specialized equipment and safety precautions due to its high toxicity.
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Procedure: 2-Ethylaniline is dissolved in an inert solvent (e.g., toluene, dichloromethane). The phosgene source is then added, typically in the presence of a base (e.g., triethylamine) to neutralize the generated HCl. The reaction is usually carried out at low temperatures to control its exothermicity.
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Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 2-ethylphenyl isocyanate, which can be purified by distillation or used directly in the next step.
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-
Synthesis of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea:
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Reactants: 2-Ethylphenyl isocyanate and 3-(aminomethyl)pyridine.
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Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.
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Procedure: 3-(aminomethyl)pyridine is dissolved in the chosen solvent. 2-Ethylphenyl isocyanate is then added dropwise to the solution at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.
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Work-up and Purification: The reaction mixture is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
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Experimental Workflow Diagram:
Caption: Synthetic pathway for 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea.
Potential Biological Activity and Mechanism of Action
The diaryl urea scaffold is a prominent feature in many kinase inhibitors.[2][7] These compounds often act as "hinge-binders," forming hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding pocket. The 2-ethylphenyl group could potentially occupy a hydrophobic pocket within the kinase, while the pyridine moiety might interact with solvent-exposed regions or form additional hydrogen bonds.
Given the structural similarities to known anticancer agents, 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea could be investigated for its antiproliferative activity against various cancer cell lines.[8][9][10] Potential kinase targets could include Raf kinases (like B-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), or Platelet-Derived Growth Factor Receptors (PDGFRs), all of which are implicated in tumor growth and angiogenesis.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of relevant kinases (e.g., B-Raf, VEGFR2).
Materials:
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1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea (synthesized and purified)
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Recombinant human kinases
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Kinase-specific peptide substrates
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ATP (Adenosine triphosphate)
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Kinase buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Multi-well plates (e.g., 384-well)
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Plate reader capable of luminescence detection
Procedure:
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Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.
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Assay Setup: To each well of the multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
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Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the optimal temperature for the specific kinase (usually 30-37 °C) for a predetermined time (e.g., 60 minutes).
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Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
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Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea is not a widely studied compound, its structural features suggest it could be a promising candidate for further investigation in drug discovery, particularly in the area of oncology. The presence of the diaryl urea scaffold points towards potential kinase inhibitory activity. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further research, starting with its synthesis and in vitro biological evaluation, is warranted to explore its therapeutic potential.
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